molecular formula C16H11ClFN3O B2537344 (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide CAS No. 333345-67-8

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Cat. No.: B2537344
CAS No.: 333345-67-8
M. Wt: 315.73
InChI Key: VNIAFGFTRNEATE-UHFFFAOYSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with a cyano group, a pyridinylmethyl group, and a chlorofluorophenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide typically involves the following steps:

    Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the chlorofluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinylmethyl group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The chlorofluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyridinylmethyl group.

    Reduction: Products may include amine derivatives of the cyano group.

    Substitution: Products may include substituted derivatives of the chlorofluorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
  • (2E)-3-(2-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
  • (2E)-3-(2-chloro-6-methylphenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring in (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-14-4-1-5-15(18)13(14)7-12(8-19)16(22)21-10-11-3-2-6-20-9-11/h1-7,9H,10H2,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIAFGFTRNEATE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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